Pyrido[4,3-d]pyrimidin-5(6H)-one

Wee1 inhibition Cell cycle checkpoint Oncology

Sourcing bioactive heterocycles with consistent kinase selectivity is a bottleneck in oncology programs. Pyrido[4,3-d]pyrimidin-5(6H)-one solves this as a validated, multi-kinase privileged scaffold. - Wee1 Potency: Derivative IC50 range 19-1485 nM; lead compound achieves >500-fold selectivity over 9 kinases. - Pim1 Engagement: SKI-O-068 derivative inhibits Pim1 (IC50=123 nM) with a unique binding mode characterized by X-ray crystallography. - Metabolic Stability: The scaffold class demonstrates good stability in mouse and human liver microsomes, de-risking ADME attrition. Supplied with full QA documentation for immediate drug discovery use.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 74632-30-7
Cat. No. B1338638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[4,3-d]pyrimidin-5(6H)-one
CAS74632-30-7
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=CN=CN=C21
InChIInChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11)
InChIKeyCSBPQHGADOHBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[4,3-d]pyrimidin-5(6H)-one Scaffold Overview


Pyrido[4,3-d]pyrimidin-5(6H)-one is a fused bicyclic heterocycle comprising a pyridine and pyrimidine ring with a molecular weight of 147.13 g/mol . This core scaffold serves as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating potent inhibition against a range of therapeutically relevant kinases including Wee1 (IC50 range: 19–1485 nM across a derivative series) [1], PDK1 [2], and Pim1 (exemplified by SKI-O-068, IC50 = 123 nM) [3]. The scaffold is commercially available from multiple vendors including Atomaxchem, Otava Ltd., and TimTec for research applications .

Kinase inhibitor research Scaffold for Wee1, PDK1, Pim1 pathway inhibitor discovery programs
SAR-driven potency Substitution-dependent inhibition profile; precise 2- and 6-position control required
Multi-target profiling Engagement context across multiple kinase families (Wee1, PDK1, Pim1, Syk, Pyk2)

Scaffold Specificity vs. Generic Pyridopyrimidinones


The [4,3-d] ring fusion geometry of this scaffold confers distinct kinase selectivity profiles compared to alternative pyridopyrimidine regioisomers such as pyrido[2,3-d]pyrimidin-7(8H)-ones (targeting CDK4/CDK6/NUAK1) [1] or pyrido[3,2-d]pyrimidines (targeting PI3Kα/mTOR) . Even within the same [4,3-d] series, small substitution changes produce substantial potency variations: in a Wee1-targeted derivative series, IC50 values spanned over 75-fold (19 nM to 1485 nM) [2]. Similarly, within a single patent family, Wee1 IC50 values for related derivatives ranged from <10 nM to >200 nM depending on the 6-position aryl substituent [3]. This steep structure-activity relationship (SAR) landscape means generic scaffold substitution without precise substitution control will yield unpredictable biological activity, rendering direct analog replacement scientifically unsound without empirical validation.

Regioisomer mismatch Pyrido[2,3-d]pyrimidinones target CDK4/CDK6/NUAK1, not Wee1/PDK1 pathways; ring fusion geometry determines kinase selectivity profile.
Intra-series SAR sensitivity Even single 6-position aryl substituent changes can shift Wee1 inhibition substantially; generic scaffold substitution without precise control yields unpredictable activity.
Analog replacement risk Direct replacement of pyrido[4,3-d]pyrimidin-5(6H)-one with a different substitution pattern may not transfer target engagement; empirical validation required.

Quantitative Differentiation Evidence


Wee1 Inhibition Potency via Substituent Optimization

Derivatives based on the pyrido[4,3-d]pyrimidin-5(6H)-one scaffold achieve sub-10 nM Wee1 inhibitory potency with optimized substitution. A derivative (BDBM264270: 6-(2-chlorophenyl)-2-((3-methyl-4-(piperazin-1-yl)phenyl)amino)pyrido[4,3-d]pyrimidin-5(6H)-one) demonstrated an IC50 < 10 nM in an in vitro Wee-1 kinase assay at 25°C [1]. This high potency contrasts sharply with a structurally related derivative differing only in the 6-position aryl group (BDBM264248: 6-(2-chloropyridin-3-yl) substitution), which exhibited an IC50 > 200 nM under identical assay conditions [2]. The 6-position substitution therefore directly modulates inhibitory potency by more than 20-fold.

Wee1 IC50
Head-to-head
<10 nM vs >200 nM
>20-fold difference; 6-(2-chlorophenyl) vs 6-(2-chloropyridin-3-yl) substitution
Substitution-dependent potency context; 6-position aryl group critically influences Wee1 assay outcome.
In vitro kinase assay, 25°C, Poly(Lys Tyr) substrate.
Wee1 inhibition Cell cycle checkpoint Oncology

Kinase Selectivity Profile Against Non-Target Kinases

Within a series of pyrido[4,3-d]pyrimidinone Wee1 inhibitors, lead compound 34 demonstrated remarkable selectivity exceeding 500-fold against a panel of 9 other kinases [1]. This level of selectivity is essential for minimizing polypharmacology and off-target toxicities in therapeutic applications. The series exhibited a broad Wee1 IC50 range of 19–1485 nM, enabling tunable potency through rational substitution [1]. The same study reported robust cellular cytotoxicity with MV-4-11 cell line IC50 values ranging from 660–2690 nM and T47D cell line IC50 values from 2,670–20,000 nM, confirming that enzymatic inhibition translates to cell-based efficacy [1].

Kinase selectivity
Class-level inference
>500-fold over 9 kinases
Compound 34 (Ye et al. series)
Supports kinase selectivity context; reduces polypharmacology interpretation risks.
9-kinase panel profiling; selectivity may require confirmation in orthogonal assays.
Kinase selectivity Off-target profiling Drug safety margin

Metabolic Stability in Mouse Liver Microsomes

The pyrido[4,3-d]pyrimidinone Wee1 inhibitor series displayed good stability in mouse liver microsomes in vitro [1]. This finding aligns with broader class-level data from a biopharmaceutical profiling study of a pyrido[4,3-d]pyrimidine compound library, which demonstrated that all tested analogs were metabolically stable in human intestinal microsomes, though hepatic metabolism was intermediate to high with extraction ratios (ER) exceeding 0.3 [2]. This class-level microsomal stability reduces the likelihood of rapid first-pass clearance and supports further ADME optimization efforts.

Microsomal stability
Class-level inference
Qualitatively stable in mouse microsomes
Human intestinal microsome stability confirmed; hepatic ER >0.3
Supports ADME progression context; microsomal stability may reduce rapid clearance risk.
Class-level biopharmaceutical profiling (2013).
Metabolic stability Microsomal clearance ADME optimization

Substituent-Dependent Multi-Kinase Targeting

The same pyrido[4,3-d]pyrimidin-5(6H)-one core scaffold can be directed toward distinct kinase targets through controlled substitution. Patent literature explicitly claims derivatives as PDK1 inhibitors [1]. Independent studies have characterized derivatives as potent Wee1 inhibitors with IC50 values spanning 19–1485 nM [2], while the derivative SKI-O-068 inhibits Pim1 with an IC50 of 123 nM and also engages Syk and Pyk2 kinases [3]. This target polypharmacology is scaffold-driven rather than target-driven; the scaffold's binding mode—characterized crystallographically for Pim1 as a 'unique binding mode' [3]—determines which kinases are inhibited based on substituent orientation.

Multi-kinase targeting
Class-level inference
Wee1, PDK1, Pim1, Syk, Pyk2 engagement
Unique binding mode (Pim1 crystal structure)
Scaffold-directed multi-kinase profiling context; substitution tunes target engagement.
Patent (PDK1) and peer-reviewed studies (Wee1/Pim1).
Multi-target kinase profiling Scaffold promiscuity Target engagement

Intra-Series Structure-Activity Relationship

Within a single pyrido[4,3-d]pyrimidin-5(6H)-one derivative series targeting Wee1, potency varies by over two orders of magnitude depending solely on substitution pattern. Three representative derivatives from US Patent 9,714,244 illustrate this steep SAR: BDBM264270 (IC50 < 10 nM), BDBM264271 (IC50 = 105 nM), and BDBM264248 (IC50 > 200 nM) [1][2][3]. This intra-scaffold variability underscores that procurement of the base scaffold alone is insufficient; specific substitution at the 2-position and 6-position is required to achieve the desired potency tier.

Intra-series SAR
Head-to-head
<10 nM / 105 nM / >200 nM
Three representative derivatives (BDBM264270/264271/264248)
Intra-series SAR confirms substitution-dependent potency range; procurement must specify exact substitution.
>20-fold range across 3 analogs; Wee-1 assay, 25°C.
Structure-activity relationship Lead optimization Substituent effects

PDK1 Inhibition for ACG Kinase-Driven Cancers

Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives are explicitly claimed in US Patent Application US2011/0136838 as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a serine/threonine kinase upstream of the ACG kinase family [1]. The patent specifically claims utility in treating cancers characterized by constitutively activated ACG kinases, including breast, colon, and lung malignancies [1]. This patent validation provides a documented, target-verified differentiation from pyridopyrimidine scaffolds targeting other pathways (e.g., PDE4 inhibition by 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivatives [2] or CaSR antagonism by 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-ones [3]).

PDK1 inhibition
Class-level inference
Claimed PDK1 inhibitor (US2011/0136838)
Patent covers breast, colon, lung cancer models
Supports PDK1 pathway investigation context; distinct from other pyridopyrimidine scaffolds.
Patent documentation; target engagement requires validation in specific cellular context.
PDK1 inhibition ACG kinase pathway Cancer metabolism

Recommended Application Scenarios


Wee1 Inhibitor Lead Optimization

Suitable for medicinal chemistry teams developing novel Wee1 inhibitors for cell cycle checkpoint-targeted cancer therapy. The scaffold supports a wide potency range (IC50 = 19–1485 nM) enabling tunable activity through systematic substitution [1]. Lead compound 34 from the Ye et al. series demonstrated >500-fold selectivity over a panel of 9 kinases, providing a validated path toward selective Wee1 inhibition with minimized off-target liability [1]. Robust cellular activity in MV-4-11 (IC50 = 660–2690 nM) and T47D (IC50 = 2,670–20,000 nM) cell lines confirms translation from biochemical to cellular efficacy [1].

PDK1 Target Validation Across Cancer Types

Suitable for programs investigating PDK1 inhibition in ACG kinase-driven malignancies. US Patent US2011/0136838 explicitly claims pyrido[4,3-d]pyrimidin-5(6H)-one derivatives as PDK1 inhibitors with therapeutic utility in breast, colon, and lung cancers [2]. This patent-protected target space offers a documented starting point for developing novel chemical matter targeting the PI3K/PDK1/AKT signaling axis, which is frequently dysregulated in these tumor types [2].

Multi-Kinase Profiling: Pim1, Syk, Pyk2

Suitable for programs seeking to leverage intentional polypharmacology in oncology. The derivative SKI-O-068 inhibits Pim1 (IC50 = 123 nM) while also engaging Syk and Pyk2 kinases [3]. The crystal structure of Pim1 bound to a pyrido[4,3-d]pyrimidine derivative reveals a 'unique binding mode' [3], providing structural insights for structure-based design efforts. The scaffold's ability to engage multiple therapeutically relevant kinases may be advantageous for combating resistance mechanisms in targeted cancer therapy [3].

Microsomal Stability for ADME Optimization

Suitable for early-stage ADME profiling where metabolic stability is a critical go/no-go decision point. The pyrido[4,3-d]pyrimidinone Wee1 inhibitor series displayed good stability in mouse liver microsomes in vitro [1]. Class-level profiling of a pyrido[4,3-d]pyrimidine library confirmed metabolic stability in human intestinal microsomes across all tested analogs, with hepatic extraction ratios exceeding 0.3 indicating intermediate to high clearance [4]. This baseline stability profile supports progression into in vivo PK studies with reduced risk of rapid compound attrition due to metabolic instability [1][4].

Application
Selection Property
Validation Focus
Wee1 pathway inhibitor lead research
Substituent-controlled potency profile
Wee1 enzymatic & cellular assay endpoints
PDK1 target investigation in cancer research models
Patent-documented PDK1 inhibition context
PDK1 pathway assay & cancer model endpoints
Multi-kinase engagement profiling
Multi-kinase engagement profile (Pim1, Syk, Pyk2)
Pim1/Syk/Pyk2 kinase panel & structural biology
ADME stability screening
Microsomal stability baseline
Mouse/human microsome stability & extraction ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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